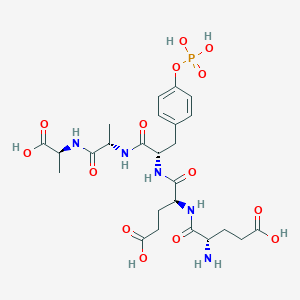
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine, also known as EGF receptor kinase substrate 8 (Eps8), is a protein that plays an important role in cellular signaling. This protein is involved in the regulation of cell growth, division, and differentiation.
Wirkmechanismus
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is phosphorylated by Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanineR kinase. This phosphorylation event leads to the recruitment of downstream signaling molecules, which ultimately lead to changes in cellular behavior. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been shown to be involved in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion.
Biochemical and Physiological Effects:
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine plays an important role in cellular signaling. It has been shown to be involved in the regulation of cell growth, division, and differentiation. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has also been implicated in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is its involvement in cellular signaling. This protein is involved in the regulation of cell growth, division, and differentiation, which makes it an important target for drug development. One limitation of studying Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is its complex role in cellular signaling. Further research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several directions for future research on Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine. One direction is to investigate its role in cancer development and progression. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been shown to be involved in the regulation of cell growth, division, and differentiation, which are important processes in cancer development. Another direction is to investigate its role in other cellular processes, such as cell migration and invasion. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been implicated in the regulation of actin cytoskeleton dynamics, which is important for these processes. Finally, further research is needed to fully understand the mechanism of action of Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine and its interaction with other signaling molecules.
Synthesemethoden
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine can be synthesized using solid phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain. The peptide is assembled on a solid support, which allows for the purification of the peptide after synthesis.
Wissenschaftliche Forschungsanwendungen
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been extensively studied in the field of cellular signaling. It has been shown to be a substrate for the epidermal growth factor receptor (Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanineR) kinase. This protein is involved in the regulation of cell growth, division, and differentiation. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has also been implicated in the regulation of actin cytoskeleton dynamics.
Eigenschaften
CAS-Nummer |
151957-35-6 |
|---|---|
Produktname |
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Molekularformel |
C30H38N4O4S2 |
Molekulargewicht |
661.6 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H36N5O14P/c1-12(21(35)28-13(2)25(39)40)27-24(38)18(11-14-3-5-15(6-4-14)44-45(41,42)43)30-23(37)17(8-10-20(33)34)29-22(36)16(26)7-9-19(31)32/h3-6,12-13,16-18H,7-11,26H2,1-2H3,(H,27,38)(H,28,35)(H,29,36)(H,30,37)(H,31,32)(H,33,34)(H,39,40)(H2,41,42,43)/t12-,13-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
PADRNAOGQQAXCU-IGISWZIWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Sequenz |
EEXAA |
Synonyme |
EEY(P)AA Glu-Glu-Tyr(P)-Ala-Ala glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
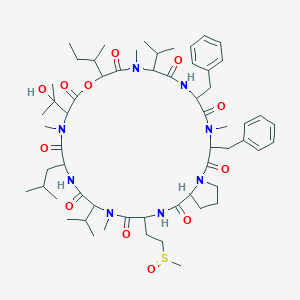
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

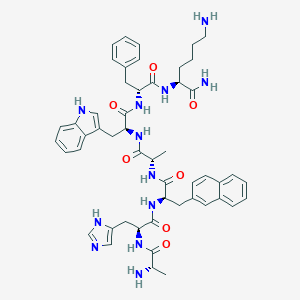
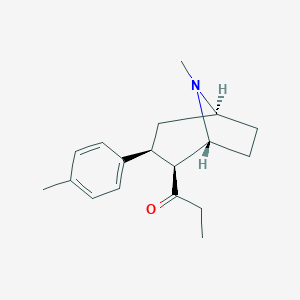
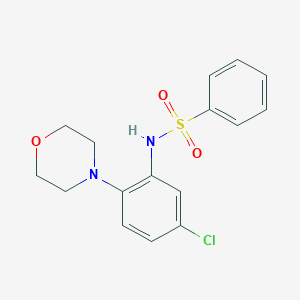

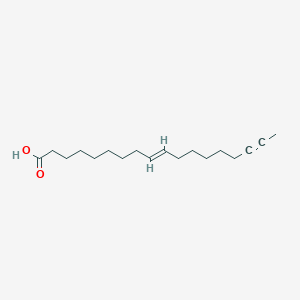

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)